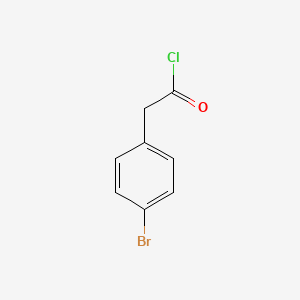

4-Bromophenylacetyl chloride

説明

Significance and Research Context in Advanced Organic Synthesis

The significance of 4-Bromophenylacetyl chloride in advanced organic synthesis is multifaceted. It serves as a crucial building block for introducing the 4-bromophenylacetyl moiety into target molecules. lookchem.com This structural unit is found in various compounds explored in medicinal chemistry and materials science.

The acyl chloride function is highly reactive toward a wide range of nucleophiles, including alcohols, amines, and arenes. savemyexams.comsavemyexams.com This reactivity is harnessed in numerous synthetic transformations:

Esterification and Amidation: It readily reacts with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of countless organic compounds. savemyexams.comsavemyexams.com For example, it has been used in the synthesis of N-substituted 2-phenylacetamides, which are structurally related to natural benzylpenicillin.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound is a potent acylating agent for aromatic compounds. scribd.comiitk.ac.in This reaction allows for the formation of new carbon-carbon bonds and the construction of complex aryl ketone structures. Research has shown its use in acylating electron-rich arenes to produce intermediates for various applications.

The presence of the bromine atom on the phenyl ring adds another layer of synthetic versatility. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a sequential functionalization strategy, where the acyl chloride is first used in a reaction, and the bromo-substituent is then transformed in a subsequent step. This makes this compound a valuable precursor for creating diverse molecular libraries for drug discovery and materials research. For instance, it is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug Felbinac.

Historical Perspectives of Arylacetyl Chlorides in Synthetic Chemistry

The story of arylacetyl chlorides is intrinsically linked to the development of some of the most fundamental reactions in organic chemistry. Acyl chlorides, as a class, became powerful tools for chemists following the discovery of the Friedel-Crafts reaction in 1877. This reaction, involving the acylation of aromatic compounds using an acyl halide and a Lewis acid catalyst, revolutionized the way chemists could synthesize aromatic ketones, providing a direct method for C-C bond formation on an aromatic ring. scribd.comiitk.ac.in Arylacetyl chlorides, with their reactive -CH₂COCl group, were and continue to be key substrates in this context.

Another significant area where arylacetyl chlorides have played a pivotal role is in the generation of ketenes. Ketenes (RR'C=C=O) were first studied as a class by Hermann Staudinger in the early 1900s. wikipedia.orgnih.gov A common and historically important method for generating these highly reactive intermediates is the dehydrohalogenation of acyl chlorides using a non-nucleophilic base, such as triethylamine. nih.gov Arylacetyl chlorides are ideal precursors for producing arylketenes, which are valuable intermediates in cycloaddition reactions, most notably the Staudinger synthesis of β-lactams (a core structure in penicillin and related antibiotics) from the reaction of a ketene (B1206846) with an imine. wikipedia.orgnih.gov

More recently, the utility of arylacetyl chlorides has been expanded to tandem reactions. For example, research has demonstrated their use in tandem Friedel-Crafts acylation-alkylation reactions with alkynes to construct complex polycyclic structures like β-naphthols efficiently. nih.govrsc.org This modern application underscores the enduring importance of this class of reagents, evolving from foundational single-step reactions to complex, one-pot multi-component transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenyl)acetyl chloride | alfa-chemistry.com |

| CAS Number | 37859-24-8 | alfa-chemistry.com |

| Molecular Formula | C₈H₆BrClO | lookchem.comalfa-chemistry.com |

| Molecular Weight | 233.49 g/mol | lookchem.comalfa-chemistry.com |

| Appearance | White to light yellow solid/liquid | lookchem.com |

| Boiling Point | 180-185 °C at 10 mmHg | lookchem.com |

| Density | 1.573 g/mL at 25 °C | lookchem.com |

| Refractive Index | 1.572 | lookchem.com |

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference(s) |

| Friedel-Crafts Acylation | Anisole | AlCl₃ | 4-bromophenylacetophenone derivative | |

| Amidation | 2-methoxyaniline | Triethylamine, CH₂Cl₂ | N-(2-methoxyphenyl)-2-(4-bromophenyl)acetamide | |

| Tandem Friedel-Crafts | Alkynes | AlCl₃, continuous flow | Functionalized β-naphthols | nih.govrsc.org |

| Esterification | Alcohols | Base | 4-bromophenylacetate esters | savemyexams.comsavemyexams.com |

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBNWUUKLBHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191297 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-24-8 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromophenylacetyl Chloride

Established Laboratory Synthesis Routes

The conversion of 4-Bromophenylacetic acid to its corresponding acid chloride is a fundamental transformation in organic chemistry. Two of the most common and reliable methods employed in laboratory settings involve the use of thionyl chloride and oxalyl chloride.

Synthesis from 4-Bromophenylacetic Acid via Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used method for the preparation of acyl chlorides. In this process, 4-Bromophenylacetic acid is treated with an excess of thionyl chloride, which serves as both the chlorinating agent and the solvent. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts.

The general reaction is as follows: C₈H₇BrO₂ + SOCl₂ → C₈H₆BrClO + SO₂ + HCl

A typical laboratory procedure involves refluxing a solution of the carboxylic acid in thionyl chloride. For a similar compound, α-bromophenylacetic acid, the synthesis involves refluxing the acid in thionyl chloride for 2 hours, followed by stirring for 14 hours at room temperature. prepchem.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (in vacuo) to yield the crude acid chloride, which can be used without further purification. prepchem.com

Reaction Parameters for a Related Synthesis

| Parameter | Value |

|---|---|

| Starting Material | α-bromophenylacetic acid |

| Reagent | Thionyl chloride |

| Reaction Time | 2 hours (reflux), 14 hours (stirring) |

| Yield | 100% (crude) |

Data based on the synthesis of a structurally similar compound. prepchem.com

Synthesis from 4-Bromophenylacetic Acid via Oxalyl Chloride

An alternative and often preferred method for synthesizing acyl chlorides is the use of oxalyl chloride ((COCl)₂). This reagent is known for producing high-purity products with good yields. The reaction with oxalyl chloride is generally milder than with thionyl chloride and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies purification. mdma.ch

The general procedure involves reacting one mole of the organic acid with two to two-and-a-half moles of oxalyl chloride. mdma.ch The reaction may require gentle warming to initiate, after which it often proceeds spontaneously. mdma.ch For the synthesis of the related phenylacetyl chloride, the mixture is refluxed for approximately two hours after the initial reaction subsides. mdma.ch The excess oxalyl chloride is then distilled off, followed by distillation of the product under reduced pressure. mdma.ch

General Conditions for Acyl Chloride Synthesis using Oxalyl Chloride

| Parameter | Details |

|---|---|

| Stoichiometry | 1 mole acid to 2-2.5 moles oxalyl chloride |

| Initiation | Gentle warming may be necessary |

| Reaction Time | ~2 hours of reflux |

| Purification | Distillation to remove excess reagent, followed by vacuum distillation of the product |

General procedure based on the synthesis of phenylacetyl chloride. mdma.ch

Optimization Strategies for Reaction Yield and Purity

To maximize the yield and purity of 4-Bromophenylacetyl chloride, several strategies can be employed.

Removal of Byproducts: In the thionyl chloride method, ensuring the complete removal of gaseous byproducts (SO₂ and HCl) and excess reagent is critical. This is typically achieved by concentrating the solution under vacuum and sometimes co-distilling with an inert solvent (azeotroping) like toluene (B28343) to remove the last traces of thionyl chloride.

Stoichiometry: Precise control over the stoichiometry of the reagents is important. While an excess of the chlorinating agent is used to drive the reaction to completion, a large excess can lead to side reactions or complicate purification.

Temperature Control: For the oxalyl chloride method, gentle heating is used for initiation, but careful temperature management during the reaction can prevent the formation of impurities. mdma.ch

Purification: While the crude product is often suitable for subsequent steps, high-purity this compound can be obtained through vacuum distillation. This separates the desired product from any non-volatile impurities or residual starting material.

Exploration of Greener Chemistry Approaches in its Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.it In the synthesis of this compound, several of these principles can be applied.

Safer Solvents and Reagents: Traditional methods often use excess thionyl chloride or solvents like dichloromethane. Green chemistry encourages the use of safer, less hazardous solvents or, ideally, solvent-free conditions. mdpi.comjocpr.com While challenging for this specific reaction, exploring high-boiling, non-toxic solvents could be an area of research. The use of oxalyl chloride can be considered a greener alternative to thionyl chloride as the byproducts are simpler gases.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov The reactions with thionyl chloride and oxalyl chloride have inherently poor atom economy due to the generation of gaseous byproducts. Alternative synthetic routes that avoid these reagents would be a long-term goal for greener synthesis.

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. nih.gov This could involve using catalytic methods that allow the reaction to proceed at lower temperatures or exploring alternative energy sources like microwave irradiation, which can increase efficiency and reduce reaction times. mdpi.com

Waste Prevention: The ideal synthesis produces no waste. nih.gov In these preparations, the primary waste is the excess chlorinating agent and the gaseous byproducts. Neutralizing acidic gases with a scrubber is necessary to prevent their release. Optimizing stoichiometry to use the minimum required excess of the reagent helps reduce waste.

Considerations for Scalable Synthesis in Academic and Industrial Research

Transitioning a synthesis from a small laboratory scale to a larger, scalable process for academic or industrial research introduces several challenges and considerations.

Heat Management: The reactions to form acyl chlorides are exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction and prevent runaway conditions. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of the chlorinating agent must be carefully controlled on a larger scale to manage the rate of reaction and gas evolution.

Gas Evolution: The production of significant volumes of corrosive gases (HCl, SO₂, CO) requires appropriate engineering controls, such as robust ventilation and scrubbing systems, to ensure safety and environmental compliance.

Continuous Flow Chemistry: For industrial-scale production, moving from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. mdpi.com In a flow system, small amounts of reagents are continuously mixed and reacted in a tube or microreactor. This allows for better control over reaction parameters, improved heat transfer, and safer handling of hazardous materials. mdpi.com This approach could be particularly beneficial for the synthesis of this compound, minimizing the risks associated with large volumes of corrosive reagents and exothermic reactions. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 Bromophenylacetyl Chloride

Electrophilic Acylation Reactions

4-Bromophenylacetyl chloride is a highly reactive acylating agent due to the presence of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is harnessed in several significant electrophilic acylation reactions, including the formation of amides and esters. A classic example of this type of reaction is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. chemguide.co.ukorganic-chemistry.orgsigmaaldrich.com In this reaction, the Lewis acid helps to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com

The reaction of this compound with primary or secondary amines is a vigorous and typically exothermic process that yields N-substituted 2-(4-bromophenyl)acetamides. This transformation proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. A second molecule of the amine or another base present in the reaction mixture then removes a proton from the nitrogen atom to yield the final amide product. docbrown.info

Table 1: Examples of N-Substituted Phenylacetamide Formation

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | Ammonia (NH₃) | 2-(4-bromophenyl)acetamide |

| This compound | Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(4-bromophenyl)acetamide |

| This compound | Aniline (B41778) (C₆H₅NH₂) | N-phenyl-2-(4-bromophenyl)acetamide |

| This compound | Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(4-bromophenyl)acetamide |

Similar to amide formation, this compound readily reacts with various alcohol substrates to form the corresponding esters. This esterification reaction is also a nucleophilic acyl substitution. chemguide.co.uklibretexts.org The reaction with alcohols is often rapid and exothermic, producing the ester and hydrogen chloride gas. libretexts.orgchemguide.co.ukyoutube.com This method is generally more efficient and provides a higher yield than the Fischer esterification, which involves reacting the corresponding carboxylic acid with an alcohol under acidic catalysis, as the reaction with the acyl chloride is not reversible. youtube.commasterorganicchemistry.com The mechanism involves the nucleophilic oxygen of the alcohol attacking the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.org

Table 2: Esterification of this compound with Various Alcohols

| Reactant 1 | Reactant 2 (Alcohol) | Product |

| This compound | Methanol (B129727) (CH₃OH) | Methyl 2-(4-bromophenyl)acetate |

| This compound | Ethanol (CH₃CH₂OH) | Ethyl 2-(4-bromophenyl)acetate |

| This compound | Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(4-bromophenyl)acetate |

| This compound | Phenol (C₆H₅OH) | Phenyl 2-(4-bromophenyl)acetate |

Nucleophilic Substitution Reactions Involving the Acyl Chloride Moiety

The reactivity of this compound is dominated by nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.com The acyl chloride is one of the most reactive carboxylic acid derivatives towards nucleophiles. youtube.com This high reactivity stems from the electronic properties of the acyl chloride group. The chlorine atom is an effective electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. docbrown.info

Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com The general mechanism for these reactions is a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is ejected as the leaving group.

This pathway is common for reactions with a wide range of nucleophiles, including water (to form the carboxylic acid), alcohols (to form esters), and amines (to form amides).

Participation in Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira of derivatives)

The presence of the bromine atom on the phenyl ring allows derivatives of this compound to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.orgnobelprize.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The aryl bromide functionality serves as the electrophilic partner in this reaction. wikipedia.orgmdpi.com For example, derivatives like 5-(4-bromophenyl)-4,6-dichloropyrimidine can be successfully coupled with various aryl-boronic acids to synthesize novel biaryl pyrimidine analogs. mdpi.com The reaction mechanism involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst | Product Type |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acid | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The 4-bromophenyl group can be functionalized via this method to introduce alkyne moieties, leading to the synthesis of arylalkynes. libretexts.org This reaction is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its reliability and mild reaction conditions. wikipedia.org

Table 4: General Scheme for a Sonogashira Coupling Reaction

| Substrate Type | Coupling Partner | Catalysts | Product Type |

| Derivative of this compound (Aryl Bromide) | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Aryl-substituted Alkyne |

Other Significant Transformation Pathways in Complex Molecule Synthesis

Beyond its use as a simple acylating agent, this compound is a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, it serves as a key precursor in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is an important intermediate for pharmaceuticals and other biologically active compounds. vulcanchem.com This transformation highlights the utility of this compound in constructing elaborate molecular architectures that combine both the phenylacetamide framework and a reactive aryl bromide handle for further functionalization.

Applications of 4 Bromophenylacetyl Chloride in Advanced Organic Synthesis

Precursor in Pharmaceutical and Medicinal Chemistry

The structural motif of 4-bromophenylacetamide is found in numerous biologically active compounds. Consequently, 4-bromophenylacetyl chloride is a crucial starting material for the synthesis of various pharmaceutical agents.

GPR88 is an orphan G-protein-coupled receptor predominantly expressed in the brain, making it a promising target for the treatment of neuropsychiatric disorders. The development of agonists for this receptor is a key area of research. In the synthesis of novel GPR88 agonists, 2-(4-bromophenyl)acetyl chloride serves as a key intermediate. nih.gov

One synthetic approach involves the reaction of 2-(4-bromophenyl)acetyl chloride with (R)-(+)-4-benzyl-2-oxazolidinone to form (4R)-4-benzyl-3-[2-(4-bromophenyl)acetyl]-1,3-oxazolidin-2-one. This intermediate then undergoes further transformations, including Suzuki or Sonogashira coupling reactions at the bromo position, to generate a library of (4-substituted-phenyl)acetamides. nih.gov These compounds have been evaluated for their agonist activity at the GPR88 receptor, with some derivatives showing comparable or better potencies than known agonists. nih.govumich.edu

Table 1: Synthesis of GPR88 Agonist Precursor

| Reactant | Reagent | Product | Application |

|---|

The Ebola virus represents a significant global health threat, and the development of effective antiviral therapies is a critical area of research. One strategy focuses on inhibiting the entry of the virus into host cells. N′-Phenylacetohydrazide derivatives have emerged as potent Ebola virus entry inhibitors. umich.edu

The synthesis of these inhibitors involves the reaction of 2-(4-bromophenyl)acetyl chloride with N′,N′-diphenylhydrazine hydrochloride. This reaction yields N'-(4-bromophenylacetyl)-N,N-diphenylhydrazine, a key scaffold that can be further modified to optimize antiviral activity. The 4-bromophenyl group is particularly important as it provides a site for further chemical diversification to improve the pharmacokinetic profile of these potential drugs. umich.edu

Table 2: Synthesis of Ebola Virus Entry Inhibitor Precursor

| Reactant 1 | Reactant 2 | Product | Biological Activity |

|---|

The phenylacetamide scaffold is a common feature in many compounds exhibiting antimicrobial properties. The synthesis of libraries of N-substituted phenylacetamide derivatives is a common strategy in the search for new antimicrobial agents. This compound is a valuable starting material in this context, as it allows for the introduction of the 4-bromophenylacetyl moiety.

For instance, N-(4-bromophenyl)acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govnih.govlookchem.com The synthesis typically involves the acylation of a substituted aniline (B41778) with this compound. The resulting N-(substituted phenyl)-2-(4-bromophenyl)acetamides can then be screened for their efficacy against various microbial strains. The presence of the bromine atom also allows for further structural modifications to explore structure-activity relationships. nih.gov

Table 3: Antimicrobial Activity of a Representative N-(4-bromophenyl)acetamide Derivative

| Compound | Target Organism | Activity |

|---|---|---|

| N-(4-bromophenyl)benzamide | E. coli | Good activity nih.gov |

The chemical synthesis of oligonucleotides is a fundamental technology in molecular biology and biotechnology. This process relies on the use of protecting groups to prevent unwanted side reactions at the various functional groups of the nucleoside building blocks. thno.org While a wide variety of protecting groups are utilized in oligonucleotide synthesis, the use of the 4-bromophenylacetyl group, introduced via this compound, as a protecting group for nucleosides is not a commonly documented application in the mainstream scientific literature. Standard protecting group strategies typically involve other acyl, silyl, or trityl-based moieties. thno.orgresearchgate.netolemiss.edu Therefore, this specific application of this compound is not well-established.

Role in Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, this compound also finds utility in the field of materials science, particularly in the functionalization of complex polymer architectures.

Dendrimers and other dendritic polymers are highly branched, well-defined macromolecules with a large number of terminal functional groups. fujifilm.com This high degree of functionality makes them attractive as soluble supports for catalysts and reagents in organic synthesis, as well as for applications in drug delivery and diagnostics. fujifilm.com

The surface functionalization of dendritic species is crucial for tailoring their properties for specific applications. While direct reaction schemes employing this compound for this purpose are not extensively detailed, the introduction of 4-bromophenyl groups onto the periphery of dendrimers is a known strategy. For example, 4-bromophenyl-functionalized carbosilane dendrimers have been synthesized. nih.gov These functionalized dendrimers can then be converted into polylithiated species, which are versatile intermediates for further reactions. nih.gov It is conceivable that such polylithiated dendrimers could react with acyl chlorides like this compound to introduce additional functionality, although this specific two-step approach is a synthetic possibility rather than a widely reported method. The presence of the bromo-substituent on the dendritic surface provides a handle for subsequent modifications, such as cross-coupling reactions, to attach other functional moieties.

Table 4: Potential Functionalization of Dendritic Species

| Dendritic Core | Functionalization Strategy | Potential Reactant | Application |

|---|

Intermediate for the Synthesis of Electroconductive Polymers and Organic Semiconductors (via derivatives)

The utility of this compound in the field of materials science lies in its role as a precursor to monomers and oligomers that can be polymerized to form electroconductive materials. The synthesis of organic semiconductors and conductive polymers often relies on the creation of extended π-conjugated systems, which facilitate charge transport. tcichemicals.com this compound provides a strategic entry point for constructing such systems.

The acyl chloride moiety allows for the initial coupling of the 4-bromophenylacetyl group to a core molecule, often through esterification or amidation reactions. The bromine atom on the resulting derivative is then typically utilized in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions. These reactions are fundamental for forming new carbon-carbon bonds and extending the conjugated system by linking the brominated aromatic ring to other aromatic or acetylenic units. researchgate.net This step-wise approach allows for the precise construction of well-defined oligomers and polymers with tailored electronic properties.

For instance, a derivative formed from this compound can be coupled with an alkyne-functionalized aromatic compound via a Sonogashira reaction. This process extends the π-system, a key feature for enabling electrical conductivity. researchgate.net Repeated coupling reactions can lead to the formation of polymers where charge can be delocalized across the backbone, a fundamental requirement for conductivity. semanticscholar.orgscispace.comrsc.org The properties of the final polymer, such as conductivity and solubility, can be fine-tuned by the choice of the co-monomers and the nature of the initial core molecule to which the 4-bromophenylacetyl group was attached.

| Step | Reaction Type | Role of this compound Derivative | Key Outcome |

|---|---|---|---|

| 1 | Acylation (e.g., Esterification) | The acyl chloride group reacts with a hydroxyl-functionalized core molecule. | Formation of an intermediate ester containing the 4-bromophenyl group. |

| 2 | Cross-Coupling (e.g., Sonogashira Reaction) | The bromine atom serves as a reactive site for coupling with a terminal alkyne. | Extension of the π-conjugated system by forming a new C-C bond. |

| 3 | Polymerization | The resulting functionalized monomer is polymerized with other monomers. | Formation of a final electroconductive polymer with a delocalized electron system. |

Utilization in Agrochemical and Dye Synthesis as a Key Intermediate

In the agrochemical industry, this compound serves as a valuable precursor in the synthesis of various active ingredients. lookchem.com Its acyl chloride functionality allows it to readily react with amines, alcohols, and other nucleophiles to form amides and esters, which are common structural motifs in pesticides. The presence of the bromine atom can also be crucial for the biological activity of the final product, often enhancing its efficacy or modifying its metabolic profile. It is used as an intermediate in the production of certain classes of insecticides and herbicides where the 4-bromophenylacetyl scaffold is a key component of the pharmacophore. lookchem.comechemi.com

While not as prominent as in agrochemicals, the structure of this compound makes it a plausible intermediate in the synthesis of certain types of dyes. The 4-bromophenylacetyl group can be attached to a chromophoric system to modify its properties, such as color, lightfastness, or solubility. The acyl chloride group provides a convenient method for attaching this moiety to a dye precursor containing a hydroxyl or amino group. Subsequently, the bromine atom can be substituted or used in coupling reactions to further elaborate the dye structure, potentially creating more complex and stable colorants. semanticscholar.org

| Industry | Role of this compound | Example Product Class | Function of the Moiety |

|---|---|---|---|

| Agrochemical | Precursor to active ingredients. lookchem.com | Insecticides, Herbicides | Forms part of the core structure essential for biological activity. |

| Dye | Intermediate for modifying dye structures. | Azo Dyes, Anthraquinone Dyes | Acts as a structural component to alter color or performance properties. |

Development of Novel Chemical Scaffolds and Building Blocks for Libraries

One of the most significant applications of this compound in modern organic chemistry is its use as a versatile building block for the creation of compound libraries for drug discovery and high-throughput screening. lookchem.com In the search for new therapeutic agents, medicinal chemists often synthesize large collections of related molecules, known as chemical libraries, to screen against biological targets. nih.gov

This compound is an ideal starting point for such libraries due to its two distinct points of reactivity. The acyl chloride can be reacted with a diverse set of amines or alcohols, rapidly generating a first generation of amide or ester derivatives. Each of these products still contains the bromine atom, which serves as a handle for a second round of diversification. Using techniques like the Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, a wide array of different chemical groups can be attached at the bromine position.

This two-step diversification strategy allows for the rapid and efficient generation of a large and structurally diverse library of compounds from a single, readily available starting material. unife.itlifechemicals.com These libraries can be designed to explore a specific area of chemical space, helping researchers to identify new "hit" compounds and understand structure-activity relationships (SAR) for a particular biological target. nih.gov The resulting molecular scaffolds are often of high value in medicinal chemistry for developing new drug candidates. lookchem.com

| Diversification Step | Reaction | Input (Example) | Output | Outcome |

|---|---|---|---|---|

| 1 (Acylation) | Amidation | Set of 100 different primary/secondary amines | 100 distinct 4-bromo-N-substituted-phenylacetamides | Creates initial scaffold diversity. |

| 2 (Cross-Coupling) | Suzuki Coupling | Set of 50 different boronic acids | 5000 unique final compounds (100x50) | Generates a large, diverse chemical library for screening. |

Spectroscopic and Structural Characterization of 4 Bromophenylacetyl Chloride Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR, STD-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy of a 4-bromophenylacetyl derivative would show characteristic signals for both the aromatic and aliphatic portions of the molecule. The protons on the p-disubstituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (approximately 7.0-7.6 ppm). The two protons ortho to the bromine atom are chemically equivalent, as are the two protons ortho to the acetyl group, leading to this distinct splitting pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group typically appear as a singlet further upfield, generally in the range of 3.8-4.2 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. pressbooks.pub A proton-decoupled ¹³C NMR spectrum for a 4-bromophenylacetyl moiety would display distinct signals for each unique carbon atom. pressbooks.pub The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield (typically 170-185 ppm). libretexts.org The aromatic carbons show signals in the 120-150 ppm range, with the carbon atom bonded to the bromine (ipso-carbon) exhibiting a chemical shift influenced by the "heavy atom effect," which causes a diamagnetic shielding contribution. pressbooks.pubstackexchange.com The methylene carbon signal appears in the aliphatic region, typically around 40-55 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-Bromophenylacetyl Moiety This is an interactive data table. Click on the headers to sort.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Ortho to -CH₂COCl | ~7.2-7.4 (d) | ~130-132 |

| Aromatic CH | Ortho to -Br | ~7.5-7.7 (d) | ~132-134 |

| Aromatic C | ipso-C-Br | - | ~122-125 |

| Aromatic C | ipso-C-CH₂ | - | ~134-137 |

| Aliphatic CH₂ | -CH₂- | ~3.8-4.2 (s) | ~40-55 |

| Carbonyl C | -C=O | - | ~170-185 |

For more complex derivatives, 2D-NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for definitively assigning proton signals by identifying spin-spin coupling relationships between neighboring protons.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For derivatives of 4-Bromophenylacetyl chloride, a key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. wpmucdn.com This results in the molecular ion peak (M⁺) appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. wpmucdn.com

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. alfa-chemistry.com

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural information. Common fragmentation pathways for this compound would involve the loss of the chlorine atom or the entire chlorocarbonyl group (-COCl). libretexts.org

Table 2: Expected Mass Fragments for this compound This is an interactive data table. Click on the headers to sort.

| Fragment Ion | Structure | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₆BrClO]⁺ | 232/234 | Molecular ion peak showing bromine isotope pattern |

| [M-Cl]⁺ | [C₈H₆BrO]⁺ | 197/199 | Loss of chlorine radical |

| [M-COCl]⁺ | [C₇H₆Br]⁺ | 169/171 | Loss of chlorocarbonyl radical (forms bromobenzyl cation) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in benzyl (B1604629) compounds |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it suitable for analyzing complex mixtures of derivatives and for quantifying trace-level impurities. slideshare.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the acyl chloride group. This band is typically very strong and sharp, appearing at a high wavenumber, around 1785-1815 cm⁻¹. This high frequency is characteristic of the highly electrophilic carbonyl carbon in an acyl chloride.

Other significant absorptions include those associated with the p-disubstituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch | Medium |

| ~2900-2800 | Aliphatic C-H | Stretch | Weak |

| ~1785-1815 | Acyl Chloride C=O | Stretch | Strong, Sharp |

| ~1600, ~1490 | Aromatic C=C | Stretch | Medium |

| ~1070 | Aromatic C-Br | Stretch | Medium-Strong |

| ~850-800 | p-Disubstituted Ring | C-H Out-of-plane bend | Strong |

X-ray Crystallography of Derivatives for Solid-State Structure Determination and Conformational Analysis

While this compound itself is a liquid at room temperature, many of its derivatives are crystalline solids suitable for single-crystal X-ray diffraction analysis. This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For example, studies on derivatives formed by reacting this compound with various nucleophiles have utilized X-ray crystallography to confirm the final molecular structure and establish stereochemistry. The analysis can reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound derivatives and for isolating them from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. However, due to the high reactivity of acyl chlorides, they are prone to hydrolysis back to the corresponding carboxylic acid on standard silica (B1680970) gel plates, which can contain water. researchgate.netechemi.com This may result in streaking or the appearance of a false spot corresponding to the acid. echemi.com To mitigate this, anhydrous conditions, less reactive stationary phases like alumina, or derivatization of a small aliquot before TLC analysis are often employed. sciencemadness.org For instance, quenching a small sample with methanol (B129727) to form the more stable methyl ester allows for reliable TLC monitoring. chemicalforums.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of compounds. Direct analysis of reactive acyl chlorides by reversed-phase HPLC can be problematic. google.com Therefore, a common and reliable strategy is pre-column derivatization, where the acyl chloride is reacted with a suitable agent (such as an amine or alcohol) to form a stable derivative that can be easily analyzed. google.com This approach is widely used for the accurate determination of purity and the detection of trace impurities in samples.

Computational Chemistry and Modeling Studies Involving 4 Bromophenylacetyl Chloride and Its Derivatives

Molecular Docking Simulations in Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict the binding mode of a ligand within the active site of a target protein. In the context of derivatives synthesized from 4-bromophenylacetyl chloride, molecular docking studies have been pivotal in identifying key interactions that govern their biological activity.

For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking simulations were performed to understand the binding interactions of these compounds with various protein targets. The studies revealed that the most active compounds exhibited strong binding affinities within the active sites of their respective targets, which included bacterial and fungal enzymes as well as human cancer-related proteins. The docking poses highlighted the importance of the 4-bromophenyl moiety in establishing crucial hydrophobic and halogen-bonding interactions with the protein residues.

The following table summarizes the docking scores of representative 4-(4-bromophenyl)-thiazol-2-amine derivatives against different protein targets. A lower docking score generally indicates a more favorable binding interaction.

| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Derivative A | Staphylococcus aureus DNA gyrase B | 2XCT | -8.5 |

| Derivative B | Candida albicans lanosterol (B1674476) 14-alpha demethylase | 5V5Z | -9.2 |

| Derivative C | Human estrogen receptor alpha | 3ERT | -10.1 |

| Derivative D | Human topoisomerase II alpha | 1ZXM | -7.9 |

These docking studies not only provided a rationale for the observed biological activities but also offered a structural basis for the further optimization of these derivatives as potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate the chemical features of a series of compounds with their activities.

For derivatives of this compound, computational SAR studies have been employed to identify the key structural features required for potent biological activity. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, which are then used to build a predictive QSAR model.

A hypothetical QSAR study on a series of 4-bromophenylacetyl-based inhibitors might reveal the following relationships:

Electronic Effects: The presence of the electron-withdrawing bromine atom on the phenyl ring is often crucial for activity. QSAR models can quantify the impact of substituents on the phenyl ring, indicating whether electron-donating or electron-withdrawing groups enhance or diminish activity.

Steric Factors: The size and shape of the substituents introduced via the acetyl chloride group can influence how the molecule fits into the binding pocket of a target protein. Computational models can identify steric clashes or favorable van der Waals interactions.

By analyzing these relationships, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of being active, thereby accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for studying the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex.

For inhibitors derived from this compound, MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked ligand-protein complex, researchers can evaluate the stability of the predicted binding pose. Key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, can be monitored over the course of the simulation to see if they are maintained.

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the binding of a derivative of this compound might induce conformational changes in the target protein, which can be critical for its function. Conversely, the simulations can show which conformations of the flexible ligand are most favorable for binding.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy of a ligand to its target. These calculations provide a more accurate prediction of binding affinity than docking scores alone and can be used to rank a series of compounds.

A typical MD simulation study would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a period of nanoseconds. The trajectory of the simulation is then analyzed to understand the dynamic behavior of the system. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone can be plotted over time to assess the stability of the complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are crucial for predicting a molecule's reactivity and other electronic properties that are important for its biological activity.

For this compound and its derivatives, DFT calculations can be used to determine a range of properties, including:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be related to the molecule's chemical stability and its ability to participate in charge-transfer interactions. A recent DFT study on a related compound, C9H8BrClO, which contains a carbonyl group and a bromine-substituted phenyl ring, calculated a HOMO-LUMO energy gap of 2.57 eV, indicating its potential for chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its potential to act as a hydrogen bond acceptor, and a region of positive potential around the acidic proton of a derivative, suggesting its role as a hydrogen bond donor.

Atomic Charges: DFT calculations can provide the partial charges on each atom in a molecule. This information is useful for understanding intermolecular interactions, such as electrostatic interactions with a target protein.

The following table presents hypothetical results from a DFT calculation on a 4-bromophenylacetyl derivative, performed at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

These quantum chemical insights are invaluable for understanding the intrinsic properties of this compound and its derivatives, which in turn helps in explaining their biological activities and in designing new molecules with improved properties.

Environmental and Safety Considerations in the Research and Handling of 4 Bromophenylacetyl Chloride

Principles of Green Chemistry Applied to Synthesis and Waste Minimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.eduuni-saarland.de The application of these principles to the synthesis of 4-Bromophenylacetyl chloride and the minimization of its associated waste is crucial for sustainable chemical practices. googleapis.comresearchgate.net

Key green chemistry principles applicable to this compound include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. uni-saarland.de This can be achieved by optimizing reaction conditions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net For the synthesis of this compound, this involves selecting reagents and reaction pathways that minimize the formation of unwanted side products.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This could involve exploring alternative reagents to the traditional thionyl chloride or oxalyl chloride used in the synthesis of acyl chlorides, which are themselves hazardous.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. bridgew.edu Research into solvent-free reactions or the use of greener solvents like supercritical CO2 could be a viable alternative to traditional volatile organic solvents. googleapis.com

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. googleapis.com Utilizing microwave-assisted synthesis, for instance, can lead to enhanced reaction rates, reduced reaction times, and lower energy consumption compared to conventional heating methods. googleapis.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. While not directly applicable to the core structure of this compound, this principle can be applied to the synthesis of reagents or solvents used in the process.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis & Waste Minimization |

| Prevention | Optimize reaction stoichiometry and conditions to achieve high conversion and selectivity, thus reducing waste generation at the source. |

| Atom Economy | Select synthetic routes that maximize the incorporation of atoms from the reactants into the final product, avoiding the use of protecting groups or reagents that generate significant waste. |

| Less Hazardous Syntheses | Investigate and utilize less toxic and corrosive reagents for the chlorination of 4-bromophenylacetic acid. |

| Safer Solvents | Replace hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or develop solvent-free reaction conditions. |

| Energy Efficiency | Employ energy-efficient techniques like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Catalysis | Utilize catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. |

Responsible Laboratory Practices and Containment Strategies

Due to its hazardous nature, handling this compound necessitates strict adherence to responsible laboratory practices and effective containment strategies to minimize exposure risks. lookchem.comcuny.edu

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when working with this compound. sc.edusams-solutions.comnorthindustrial.net This includes:

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and corrosive vapors. sc.eduosha.gov

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. osha.govucsf.edu It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.

Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills. sc.edu In cases with a significant splash hazard, a chemical splash suit may be necessary. sams-solutions.com

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors. cuny.eduthermofisher.com If there is a potential for exposure above permissible limits, a respirator may be required. sc.eduucsf.edu

Containment:

Chemical Fume Hoods: All manipulations of this compound, including weighing, transferring, and reactions, must be performed within a properly functioning chemical fume hood. cuny.eduucf.edu

Glove Boxes: For highly sensitive operations or when working with larger quantities, a glove box can provide an additional layer of containment.

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, compatible container, away from moisture and incompatible materials. thermofisher.com Corrosives cabinets are appropriate for storage. thermofisher.com

Emergency Procedures:

Spill Response: In the event of a spill, the area should be evacuated and ventilated. Appropriate absorbent materials should be used to contain the spill, and the waste should be disposed of as hazardous material.

First Aid: In case of skin or eye contact, the affected area should be flushed with copious amounts of water for at least 15 minutes, and immediate medical attention should be sought. thermofisher.com If inhaled, the individual should be moved to fresh air. thermofisher.com

The following table outlines the recommended containment strategies and personal protective equipment for handling this compound.

| Hazard | Containment Strategy | Personal Protective Equipment (PPE) |

| Inhalation | Work exclusively in a certified chemical fume hood. | Respirator (if fume hood is not available or insufficient). |

| Skin Contact | Use appropriate laboratory equipment and techniques to avoid direct contact. | Chemical-resistant gloves, lab coat, chemical-resistant apron. |

| Eye Contact | Handle in a way that minimizes the risk of splashes. | Chemical splash goggles, face shield. |

| Ingestion | Prohibit eating, drinking, and smoking in the laboratory. | Not applicable. |

Life Cycle Assessment Methodologies for Related Chemical Processes

Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. researchgate.netmdpi.com Applying LCA to chemical processes involving this compound can help identify environmental hotspots and opportunities for improvement. researchgate.netdntb.gov.ua

A process-oriented LCA model can be particularly useful. dtu.dk This approach breaks down the chemical process into individual unit processes, allowing for a detailed analysis of inputs (raw materials, energy) and outputs (products, emissions, waste) at each stage. dtu.dk

The key stages of an LCA for a chemical process involving this compound would include:

Goal and Scope Definition: Clearly defining the purpose of the assessment, the system boundaries (e.g., cradle-to-gate or cradle-to-grave), and the functional unit (e.g., 1 kg of this compound produced).

Life Cycle Inventory (LCI): Quantifying all the inputs and outputs for each unit process within the system boundaries. This includes raw materials, energy consumption, water usage, air and water emissions, and solid waste generation.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This involves classifying the inventory data into impact categories such as global warming potential, ozone depletion potential, acidification potential, and ecotoxicity.

Interpretation: Analyzing the results of the LCI and LCIA to identify the most significant environmental impacts and the life cycle stages contributing to them. This stage provides the basis for recommending improvements to the process.

The following table illustrates the potential data points to be collected during the Life Cycle Inventory phase for a process involving this compound.

| Life Cycle Stage | Inputs | Outputs |

| Raw Material Extraction | Energy, water, land use for sourcing bromine, phenylacetic acid precursors, and chlorinating agents. | Emissions to air, water, and soil from mining and chemical synthesis of precursors. |

| Chemical Synthesis | 4-Bromophenylacetic acid, chlorinating agent (e.g., thionyl chloride), solvent, energy (heating, cooling, stirring). | This compound (product), byproducts (e.g., HCl, SO2), solvent emissions, waste streams. |

| Purification | Energy (distillation), additional solvents, purification agents. | Purified this compound, distillation residues, solvent waste. |

| Use Phase | Energy and other reagents in subsequent reactions. | Emissions and waste from the application of this compound. |

| End-of-Life | Energy for waste treatment. | Treated waste, emissions from treatment processes. |

Advanced Methodologies for Chemical Waste Treatment and Disposal

Waste streams containing this compound and other halogenated organic compounds require specialized treatment and disposal methods to mitigate their environmental impact. mdpi.comp2infohouse.org These wastes are often characterized by their toxicity, persistence, and potential to bioaccumulate. p2infohouse.org

Advanced methodologies for treating such waste include:

Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds. epa.govepa.gov Rotary kiln incinerators are often used, and they must be equipped with high-efficiency scrubbers to neutralize acidic gases like hydrogen chloride and hydrogen bromide that are formed during combustion. epa.govepa.gov

Chemical Dechlorination: This method involves the use of chemical reagents to remove the halogen atoms from the organic molecule, rendering it less toxic.

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. mdpi.commdpi.com Techniques like UV/ozone oxidation can be effective in breaking down halogenated compounds in aqueous waste streams. epa.gov

Solvent Extraction: This technique can be used to separate and concentrate halogenated organic compounds from waste streams, which can then be treated more efficiently by other methods. epa.gov

Carbon Adsorption: Activated carbon can be used to adsorb halogenated organics from liquid or gas streams. mdpi.comepa.gov The spent carbon must then be regenerated or disposed of as hazardous waste.

Neutralization: For waste streams containing residual unreacted this compound, careful neutralization is required. The compound reacts violently with water and bases, so a controlled process is necessary. This can involve slow addition to a stirred, cooled solution of a base like sodium carbonate or calcium hydroxide. ust.hkcornell.edu

The following table provides a summary of advanced waste treatment methodologies applicable to waste from processes involving this compound.

| Treatment Methodology | Description | Applicability to this compound Waste |

| High-Temperature Incineration | Thermal destruction of organic compounds at high temperatures. | Effective for concentrated organic waste streams. Requires off-gas scrubbing to remove HCl and HBr. |

| Wet Air Oxidation | Oxidation of organic compounds in an aqueous environment at high temperature and pressure. | Suitable for aqueous waste streams with moderate organic content. |

| Advanced Oxidation Processes (AOPs) | Use of highly reactive radicals to degrade organic pollutants. | Effective for dilute aqueous waste streams containing halogenated organics. |

| Adsorption on Activated Carbon | Physical adsorption of organic molecules onto the surface of activated carbon. | Can be used for polishing wastewater to remove trace amounts of halogenated compounds. |

| Chemical Dechlorination/Debromination | Chemical reaction to remove halogen atoms from the organic molecule. | Can be used to detoxify the waste before further treatment. |

| Controlled Neutralization | Careful reaction with a base to neutralize the acidic and reactive acyl chloride. | Necessary for waste containing unreacted this compound. |

Future Directions and Emerging Research Avenues

Development of Novel Catalyst Systems for its Transformations

The development of innovative catalyst systems is set to revolutionize the transformations of 4-bromophenylacetyl chloride, offering more efficient, selective, and sustainable synthetic routes. Current research is exploring both biocatalysis and organocatalysis to achieve these goals.

One promising area is the use of engineered enzymes as catalysts. For instance, a chemoenzymatic strategy employing an engineered variant of sperm whale myoglobin (B1173299) has shown high diastereoselectivity and enantioselectivity in the cyclopropanation of various vinylarenes. lookchem.com This biocatalyst's broad substrate scope suggests its potential for catalyzing novel transformations of this compound derivatives, leading to the synthesis of complex chiral molecules. lookchem.com

Organocatalysis, which utilizes small organic molecules as catalysts, is another burgeoning field. Recent advances in organocatalytic atroposelective reactions, for example, demonstrate the potential for creating axially chiral compounds with high enantiomeric purity. beilstein-journals.org Applying these methodologies to reactions involving this compound could unlock new synthetic pathways to valuable, stereochemically complex molecules.

| Catalyst Type | Potential Application for this compound | Anticipated Advantages |

| Engineered Enzymes | Asymmetric synthesis of chiral derivatives | High stereoselectivity, mild reaction conditions, environmentally friendly |

| Organocatalysts | Atroposelective synthesis of axially chiral compounds | Metal-free catalysis, broad functional group tolerance, tunable reactivity |

Expansion of Applications in Chemical Biology and Drug Discovery

This compound is a valuable building block in the synthesis of bioactive compounds, and its applications in chemical biology and drug discovery are expected to expand significantly. lookchem.com Its utility has already been demonstrated in the creation of novel therapeutics.

A notable application is in the development of inhibitors for the p53-MDM2 interaction, a key target in cancer therapy. lookchem.com this compound serves as a crucial intermediate in the synthesis of novel pyrrolidone-based derivatives that act as potent p53-MDM2 inhibitors. lookchem.com Furthermore, it is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which have shown promising antimicrobial and antibiofilm properties. mdpi.com

The versatility of the 4-bromophenylacetyl group allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists. lookchem.com Future research will likely focus on utilizing this compound to develop new drugs for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with flow chemistry and automated synthesis platforms promises to enhance the efficiency, safety, and scalability of its use in chemical manufacturing. rsc.orgacs.orgresearchgate.net Continuous flow systems offer precise control over reaction parameters, leading to improved yields and purity of acyl chlorides. rsc.orgacs.orgresearchgate.net

Recent developments have demonstrated the successful continuous flow synthesis of various acyl chlorides from their corresponding carboxylic acids using reagents like bis(trichloromethyl)carbonate. researchgate.net These methods are often safer and more sustainable than traditional batch processes. researchgate.net The application of such continuous-flow methodologies to the production of this compound would enable its on-demand and on-site synthesis, which is particularly advantageous given its reactivity. researchgate.net

Automated synthesis platforms can further streamline the production of compounds derived from this compound. mdpi.com These systems can perform multi-step syntheses with minimal human intervention, accelerating the drug discovery and development process.

Exploration of its Role in Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound and its derivatives make them intriguing candidates for applications in supramolecular chemistry and nanomaterials. The presence of the bromine atom allows for halogen bonding and other non-covalent interactions that can drive the self-assembly of complex supramolecular architectures. organic-chemistry.org The chloride impurity in palladium precursors has been shown to play a crucial role in guiding the self-assembly of coordination-based structures, suggesting that the chloride in this compound could also influence self-assembly processes. nih.gov

Furthermore, the reactive acyl chloride group provides a convenient handle for the functionalization of nanomaterials. cd-bioparticles.netacs.org Acyl chlorides are commonly used to attach molecules to the surface of nanoparticles, modifying their properties for specific applications in fields such as drug delivery and bioimaging. ucl.ac.ukresearchgate.net The covalent attachment of this compound or its derivatives to nanomaterials could impart new functionalities, opening up possibilities for the development of advanced materials with tailored properties. acs.org

Predictive Modeling for New Reaction Pathways and Applications

Predictive modeling, powered by machine learning and computational chemistry, is an emerging tool that can accelerate the discovery of new reaction pathways and applications for this compound. nih.govacs.orgacs.org Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. acs.orgacs.org

These models can help chemists identify the optimal conditions for a desired reaction, including the choice of catalyst, solvent, and temperature. acs.org By predicting the reactivity of this compound with a wide range of substrates, researchers can virtually screen for new and potentially useful reactions, saving significant time and resources in the laboratory. nih.govcmu.eduresearchgate.net

Moreover, predictive models can be used to forecast the biological activity and other properties of molecules derived from this compound, aiding in the design of new drugs and functional materials. cmu.edu As these predictive tools become more sophisticated, they will play an increasingly important role in guiding the future research and development of this versatile chemical compound.

Q & A

Q. What are the critical safety protocols for handling 4-bromophenylacetyl chloride in laboratory settings?

this compound, like other acyl chlorides, requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Full-face protection is recommended during high-risk procedures .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which may release toxic gases (e.g., HCl, HBr) upon decomposition .

- Storage: Keep containers sealed in a dry, cool environment, preferably under inert gas (e.g., argon) to minimize hydrolysis. Follow REACH regulations for disposal .

Q. How can researchers synthesize this compound, and what are common intermediates?

A standard synthesis involves reacting 4-bromophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps:

- Reflux the acid with excess SOCl₂ in dry dichloromethane at 40–50°C for 4–6 hours.

- Purify via distillation or recrystallization. Monitor reaction completion using TLC (silica gel, hexane/ethyl acetate eluent) .

- Intermediate: 4-Bromophenylacetic acid (CAS 1878-68-8, mp 117–119°C) is a precursor, often synthesized via Friedel-Crafts acylation of bromobenzene derivatives .

Advanced Research Questions

Q. How can kinetic studies optimize the reaction of this compound with nucleophiles?

Kinetic analysis of nucleophilic acyl substitution (e.g., with amines or alcohols) can be performed using:

- In situ NMR spectroscopy to track reaction progress and identify intermediates.

- Variable temperature experiments to determine activation parameters (ΔH‡, ΔS‡). For example, reactions in THF at 25–60°C show a 2.5x rate increase per 10°C rise .

- Computational modeling (DFT) to predict regioselectivity in complex systems, such as sterically hindered amines .

Q. What analytical techniques resolve discrepancies in purity assessments of this compound?

Purity challenges arise due to hydrolysis or residual solvents. Mitigation strategies:

- GC-MS: Detect volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and He carrier gas .

- Karl Fischer titration: Quantify water content (target <0.1% w/w) to assess hydrolytic stability .

- 1H/13C NMR: Compare integration ratios of aromatic protons (δ 7.2–7.8 ppm) against acetyl chloride peaks (δ 2.8–3.1 ppm) .

Q. How does this compound’s stability vary under different reaction conditions?

Stability studies reveal:

- Solvent effects: Decomposes rapidly in polar protic solvents (e.g., H₂O, MeOH; t1/2 <1 hr) but remains stable in anhydrous THF or DCM for >24 hrs .

- Temperature: Storage at –20°C extends shelf life to 6 months, whereas room temperature leads to 30% decomposition in 2 weeks .

- Catalytic traces: Metal ions (e.g., Fe³⁺) accelerate hydrolysis; add chelating agents (e.g., EDTA) to mitigate .

Methodological Considerations

Q. What strategies minimize side reactions during coupling reactions with this compound?

- Low-temperature reactions: Conduct acylations at –10°C to suppress elimination byproducts (e.g., bromostyrene derivatives) .

- In situ quenching: Add triethylamine to scavenge HCl, reducing acid-catalyzed side reactions .

- Substrate pre-activation: Use Schlenk techniques to pre-activate nucleophiles (e.g., Grignard reagents) under inert atmospheres .

Q. How can researchers validate the identity of this compound derivatives?

- High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ for amides, expected m/z 246.9834) .

- X-ray crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., diastereomeric salts) .

- IR spectroscopy: Monitor carbonyl stretches (νC=O ~1780 cm⁻¹) to confirm successful acylation .

Compliance and Best Practices

Q. Are there regulatory discrepancies in handling this compound across regions?

While not listed under REACH SVHC or Annex XVII, regional variations exist:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|